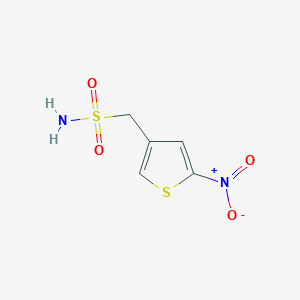![molecular formula C11H15N3 B13268913 [2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B13268913.png)
[2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its unique structural features, which include an imidazo[1,2-a]pyridine core substituted with a propan-2-yl group at the 2-position and a methanamine group at the 3-position. The imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine typically involves the cyclization of appropriately substituted pyridine derivatives. One common method involves the reaction of 2-aminopyridine with an isopropyl-substituted aldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. Subsequent functionalization at the 3-position with a methanamine group can be achieved through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
[2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the methanamine group, where it can react with electrophiles to form various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyridine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of various N-substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
[2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of [2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the propan-2-yl and methanamine substitutions.
2-(Methyl)imidazo[1,2-a]pyridin-3-yl]methanamine: A similar compound with a methyl group instead of a propan-2-yl group.
2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]ethanamine: A compound with an ethanamine group instead of a methanamine group
Uniqueness
The unique structural features of [2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine, such as the propan-2-yl and methanamine substitutions, contribute to its distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C11H15N3 |
|---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
(2-propan-2-ylimidazo[1,2-a]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H15N3/c1-8(2)11-9(7-12)14-6-4-3-5-10(14)13-11/h3-6,8H,7,12H2,1-2H3 |
InChI Key |
UFKXTXLWGPQFCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2C=CC=CC2=N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13268837.png)
![3-[(2-Aminopyrimidin-5-yl)oxy]phenol](/img/structure/B13268857.png)


![3-ethyl-6,7-dimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13268871.png)
![2-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B13268891.png)
![2-Bromo-4-{[(3-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13268895.png)

![4-{[(2,3-Dichlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13268911.png)

![4-Fluoro-N-[1-(thiophen-2-YL)ethyl]aniline](/img/structure/B13268923.png)

![tert-Butyl({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13268937.png)

